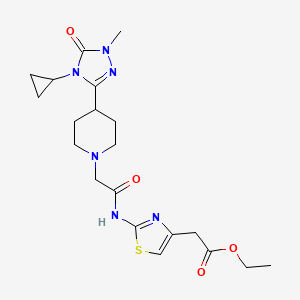

ethyl 2-(2-(2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate

Description

Ethyl 2-(2-(2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate is a structurally complex molecule featuring a 1,2,4-triazolone core fused to a piperidine ring, a thiazole moiety, and ester functionalities. The triazolone scaffold is a hallmark of bioactive compounds, often associated with enzyme inhibition or receptor modulation. The cyclopropyl substituent at position 4 of the triazolone may enhance metabolic stability compared to bulkier aromatic groups, while the piperidine ring could improve solubility and conformational flexibility. Though direct biological data for this compound are unavailable in the provided evidence, structural analogs (e.g., pyrazolo-oxothiazolidines) highlight the importance of heterocyclic cores in medicinal chemistry .

Properties

IUPAC Name |

ethyl 2-[2-[[2-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N6O4S/c1-3-30-17(28)10-14-12-31-19(21-14)22-16(27)11-25-8-6-13(7-9-25)18-23-24(2)20(29)26(18)15-4-5-15/h12-13,15H,3-11H2,1-2H3,(H,21,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGGLOYWNTWCSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2CCC(CC2)C3=NN(C(=O)N3C4CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Ethyl 2-(2-(2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate, identified by its CAS number 1797288-65-3, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its interactions with biological systems and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a molecular formula of and a molecular weight of approximately 427.50 g/mol. Its structure includes a triazole ring, piperidine moiety, and thiazole group, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| CAS Number | 1797288-65-3 |

| Molecular Formula | C22H29N5O4 |

| Molecular Weight | 427.50 g/mol |

| Chemical Structure | Structure |

Biological Activity Overview

Research indicates that compounds containing the triazole and piperidine frameworks exhibit diverse biological activities, including:

1. Antimicrobial Activity

Triazole derivatives have been extensively studied for their antibacterial and antifungal properties. A review highlighted that compounds similar to our target compound demonstrated significant efficacy against various pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans . Specifically, studies showed that triazole-based compounds can inhibit bacterial growth at minimal inhibitory concentrations (MICs) as low as 0.125 µg/mL .

2. Anticancer Potential

The triazole moiety has also been linked to anticancer activity. Research indicates that derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key enzymes involved in cell proliferation . For instance, certain triazole-containing compounds have been shown to target DNA gyrase and topoisomerase IV, critical enzymes for DNA replication .

3. Anti-inflammatory Effects

Some studies suggest that the compound might exhibit anti-inflammatory properties by modulating inflammatory pathways. This is particularly relevant in conditions such as arthritis and other inflammatory diseases where cytokine production is elevated .

The precise mechanism of action for ethyl 2-(2-(2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate remains to be fully elucidated. However, it is believed that the compound interacts with specific biological targets:

1. Enzyme Inhibition

The compound may act as an inhibitor of enzymes such as phospholipase A2 (PLA2), which plays a role in inflammatory responses . Inhibition of PLA2 has been linked to reduced inflammation and pain.

2. Receptor Modulation

Additionally, the piperidine structure may facilitate interactions with neurotransmitter receptors or other protein targets involved in signal transduction pathways .

Case Studies

Several case studies have investigated the biological activity of similar compounds:

Case Study 1: Antimicrobial Screening

A study synthesized various triazole derivatives and tested their antimicrobial activities against multiple bacterial strains. The results indicated that modifications in the side chains significantly influenced the potency of these compounds against resistant strains .

Case Study 2: Anticancer Activity

Another study focused on a series of triazole derivatives showing promising results in inhibiting cancer cell lines. The most active compounds exhibited IC50 values in the low micromolar range against breast cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with ethyl 2-(2-(5-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxothiazol-5(4H)-ylidene)acetate (7f) (, Figure 1). Key differences include:

- Core Heterocycles : The target compound features a 1,2,4-triazolone-piperidine system, whereas 7f contains a pyrazolo-oxothiazolidine scaffold.

- Substituents : The triazolone in the target compound is substituted with a cyclopropyl group, contrasting with 7f’s 2,4-dichlorophenyl and 4-methoxyphenyl groups.

- Ester Positioning: Both compounds have ethyl ester groups, but 7f’s thiazolidinone ring includes an oxo group, while the target compound’s thiazole is linked via an acetamido bridge.

Pharmacokinetic and Physicochemical Properties

- Lipophilicity : The cyclopropyl group in the target compound may offer balanced lipophilicity, whereas 7f’s dichlorophenyl group increases hydrophobicity, possibly leading to higher tissue accumulation.

- Metabolic Stability : The absence of electron-withdrawing groups (e.g., chlorine in 7f) in the target compound might reduce oxidative metabolism, extending half-life.

- Prodrug Potential: Both compounds’ ester groups suggest they may act as prodrugs, though hydrolysis rates could differ due to electronic effects from their respective substituents.

Table 1: Comparative Analysis of Structural and Functional Features

Research Implications and Limitations

Structural tools like SHELXL () and WinGX/ORTEP () could elucidate its crystallographic properties, aiding in binding mode predictions. The comparison with 7f underscores the role of heterocyclic diversity in drug design, though further studies are needed to validate the target compound’s pharmacokinetic and pharmacodynamic profiles.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing this compound?

The synthesis of structurally analogous triazole-thiazole hybrids often involves multi-step protocols. For example, coupling reactions between thiazole-4(5H)-one intermediates and activated acyl derivatives (e.g., acetic acid derivatives) under reflux in acetic acid or ethanol are common. Key parameters include:

Q. How can researchers confirm the structural integrity of this compound?

A combination of spectral and chromatographic methods is recommended:

- Infrared (IR) spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the triazolone ring) .

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., piperidinyl protons at δ 2.5–3.5 ppm) .

- HPLC-DAD : Purity assessment using C18 columns with mobile phases like acetonitrile/water (70:30 v/v) and UV detection at 254 nm .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Thiazole-triazole hybrids are often screened for antimicrobial or anticancer activity. Standard protocols include:

- Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide further modifications?

SAR analysis for similar compounds suggests:

- Piperidine substitution : Cyclopropyl groups enhance metabolic stability compared to alkyl chains .

- Thiazole modifications : Electron-withdrawing groups (e.g., nitro) on the thiazole ring improve antimicrobial potency .

- Triazolone ring : Methyl substitution at N1 reduces cytotoxicity in non-target cells .

Q. What computational strategies support target identification for this compound?

Molecular docking (e.g., AutoDock Vina) can predict binding affinities to enzymes like dihydrofolate reductase (DHFR) or kinases:

Q. How does the compound’s stability vary under different storage conditions?

Stability studies should assess:

Q. What strategies mitigate regioselectivity challenges during synthesis?

Regioselective formation of triazole rings can be achieved via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.